molecular formula C16H18N2O4S B5739822 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5739822
M. Wt: 334.4 g/mol
InChI Key: CLMOKUUPUFFABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA is a member of the class of compounds known as vascular disrupting agents (VDAs), which target the blood vessels that supply tumors with nutrients and oxygen.

Mechanism of Action

2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide works by targeting the tumor vasculature, which is the network of blood vessels that supply tumors with nutrients and oxygen. 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide binds to a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is expressed on the surface of tumor blood vessels. This binding leads to the activation of an enzyme called caspase-8, which triggers a cascade of events that ultimately lead to the death of the tumor cells. 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is also thought to stimulate the immune system to attack the tumor cells, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to induce the production of cytokines, which are signaling molecules that play a role in the immune response. 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been shown to inhibit the growth of new blood vessels, which is important for the development and progression of tumors. 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have low toxicity in preclinical studies, making it a promising candidate for further development as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is that it is relatively easy to synthesize on a large scale, making it a promising candidate for further development as a cancer treatment. 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for use in combination with other cancer therapies. One limitation of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. Another limitation is that 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has not yet been tested in combination with other cancer therapies, so its potential benefits and risks in combination therapy are not yet known.

Future Directions

There are several future directions for research on 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of research is to further investigate the mechanism of action of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, including its effects on the immune system and the tumor microenvironment. Another area of research is to test 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in clinical trials to determine its safety and efficacy in humans. Yet another area of research is to investigate the potential use of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Overall, 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a promising candidate for further development as a cancer treatment, and further research is needed to fully explore its potential benefits and limitations.

Synthesis Methods

2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. The synthesis method involves reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4,5-dimethylthiophene-2-carboxamide to yield 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. The synthesis of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is relatively straightforward and can be carried out on a large scale, making it a promising candidate for further development as a cancer treatment.

Scientific Research Applications

2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have potent anti-tumor activity against a wide range of cancer types, including breast, lung, colon, and prostate cancer. 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide works by disrupting the blood vessels that supply tumors with nutrients and oxygen, leading to tumor cell death. This mechanism of action makes 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide a promising candidate for use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)13-10(21-3)6-5-7-11(13)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMOKUUPUFFABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC=C2OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.